molecular formula C10H17N3O B15176501 8-Methylspiro(2.5)octan-4-one semicarbazone CAS No. 6684-61-3

8-Methylspiro(2.5)octan-4-one semicarbazone

Cat. No.: B15176501
CAS No.: 6684-61-3
M. Wt: 195.26 g/mol
InChI Key: KYMJGPIRJMHZOU-XYOKQWHBSA-N
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Description

8-Methylspiro(2.5)octan-4-one semicarbazone is a chemical compound with the molecular formula C10H17N3O. It is characterized by a spiro structure, which includes a three-membered ring and a six-membered ring. The compound also contains a semicarbazone functional group, which is a derivative of urea and hydrazone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylspiro(2.5)octan-4-one semicarbazone typically involves the reaction of 8-Methylspiro(2.5)octan-4-one with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the semicarbazone derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Methylspiro(2.5)octan-4-one semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

8-Methylspiro(2.5)octan-4-one semicarbazone has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methylspiro(2.5)octan-4-one semicarbazone involves its interaction with specific molecular targets and pathways. The semicarbazone group can form stable complexes with metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylspiro(2.5)octan-4-one semicarbazone is unique due to its specific combination of a spiro structure and a semicarbazone group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

6684-61-3

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[(E)-(4-methylspiro[2.5]octan-8-ylidene)amino]urea

InChI

InChI=1S/C10H17N3O/c1-7-3-2-4-8(10(7)5-6-10)12-13-9(11)14/h7H,2-6H2,1H3,(H3,11,13,14)/b12-8+

InChI Key

KYMJGPIRJMHZOU-XYOKQWHBSA-N

Isomeric SMILES

CC1CCC/C(=N\NC(=O)N)/C12CC2

Canonical SMILES

CC1CCCC(=NNC(=O)N)C12CC2

Origin of Product

United States

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